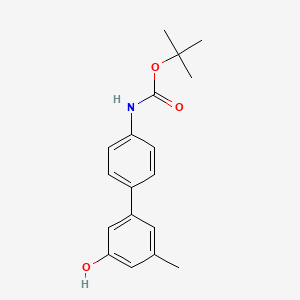

5-(4-Boc-aminophenyl)-3-methylphenol

Description

BenchChem offers high-quality 5-(4-Boc-aminophenyl)-3-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Boc-aminophenyl)-3-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJLFQYWPXMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(4-Boc-aminophenyl)-3-methylphenol chemical structure and properties

An In-Depth Technical Guide to 5-(4-Boc-aminophenyl)-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(4-Boc-aminophenyl)-3-methylphenol, a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. By dissecting its structure, properties, synthesis, and reactive potential, this document serves as a crucial resource for professionals engaged in drug development and advanced materials synthesis.

Part 1: Core Chemical Identity and Physicochemical Properties

5-(4-Boc-aminophenyl)-3-methylphenol is a synthetic organic compound characterized by a central biaryl structure. This structure links a 3-methylphenol (also known as m-cresol) moiety to a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine. This unique combination of a nucleophilic phenol and a protected amine makes it a versatile intermediate for multi-step organic synthesis.

The chemical structure is as follows:

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | tert-butyl (4'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-yl)carbamate | N/A |

| CAS Number | 1261890-14-5 | [1] |

| Molecular Formula | C₁₈H₂₁NO₃ | [1] |

| Molecular Weight | 299.36 g/mol | [1] |

| SMILES | Cc1cc(O)cc(-c2ccc(NC(=O)OC(C)(C)C)cc2)c1 | [1] |

| Melting Point | Data not publicly available; requires experimental determination. | [1] |

| Boiling Point | Data not publicly available; requires experimental determination. | [1] |

| Density | Data not publicly available; requires experimental determination. | [1] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and DMSO. Poorly soluble in water. | N/A |

Part 2: Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~9.5-10.0 (s, 1H, Ar-OH), δ ~9.0-9.5 (s, 1H, N-H), δ ~7.3-7.5 (m, 4H, Ar-H of Boc-phenyl), δ ~6.6-6.8 (m, 3H, Ar-H of phenol), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.5 (s, 9H, -C(CH₃)₃) | The phenolic and N-H protons are acidic and appear far downfield.[2] The aromatic protons are split based on their coupling partners. The methyl and Boc groups appear as sharp singlets due to the absence of adjacent protons. |

| ¹³C NMR | δ ~168-170 (C=O), δ ~155-157 (Ar C-O), δ ~135-145 (quaternary Ar C's), δ ~115-130 (Ar C-H's), δ ~80 (quaternary C of Boc), δ ~28 (CH₃ of Boc), δ ~21 (Ar-CH₃) | The carbonyl carbon of the Boc group is significantly deshielded.[3][4] Aromatic carbons span a wide range, with those attached to heteroatoms appearing further downfield. The aliphatic carbons of the methyl and Boc groups are found in the upfield region. |

| IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3350-3250 (sharp, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2950 (C-H stretch, aliphatic), ~1700 (strong, C=O stretch, carbamate), 1610 & 1520 (C=C stretch, aromatic), 1250 & 1160 (C-O stretch) | The O-H peak is typically broad due to hydrogen bonding.[5] The N-H stretch is sharper. The most prominent peak is the strong carbonyl stretch of the Boc protecting group. The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations. |

| MS (ESI+) | m/z 300 [M+H]⁺, m/z 244 [M-C₄H₈+H]⁺, m/z 200 [M-Boc+H]⁺ | The expected molecular ion peak corresponds to the protonated molecule. Common fragmentation pathways include the loss of isobutylene (56 Da) from the Boc group or the loss of the entire Boc group (100 Da).[5] |

Part 3: Synthesis and Purification

The most logical and industrially scalable approach to synthesizing 5-(4-Boc-aminophenyl)-3-methylphenol is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high efficiency and functional group tolerance.

Synthetic Rationale: The strategy involves coupling an arylboronic acid (or its pinacol ester equivalent) with an aryl halide. The choice of coupling partners is critical for maximizing yield and minimizing side reactions. For this synthesis, we propose the coupling of (4-(tert-butoxycarbonylamino)phenyl)boronic acid with 5-bromo-3-methylphenol . This choice is strategic because arylboronic acids are generally stable and commercially available, and the phenolic hydroxyl group does not typically interfere with the Suzuki coupling mechanism.

Caption: Suzuki-Miyaura cross-coupling synthesis workflow.

Detailed Experimental Protocol

Materials:

-

5-Bromo-3-methylphenol (1.0 eq)

-

(4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene

-

Ethanol

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-methylphenol (1.0 eq), (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The solution should be sufficiently dilute to ensure all reagents are dissolved upon heating.

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 5-(4-Boc-aminophenyl)-3-methylphenol.

Part 4: Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[7][8]

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Part 5: Applications and Further Reactions

5-(4-Boc-aminophenyl)-3-methylphenol is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups.

-

Deprotection of the Amine: The Boc group is a robust protecting group that can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane) without affecting other parts of the molecule.[4] This unmasks the primary aniline, 5-(4-aminophenyl)-3-methylphenol, a key precursor for synthesizing dyes, polymers, and pharmacologically active molecules.

-

Reactions at the Phenolic Hydroxyl: The phenol group is a versatile handle for introducing further diversity. It can undergo:

-

O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide under basic conditions to form an ether linkage.

-

O-Acylation: Reaction with an acyl chloride or anhydride to form an ester.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an ortho-, para-director, activating the aromatic ring for further functionalization.

-

Caption: Key synthetic transformations of the title compound.

This dual functionality allows for a modular approach in drug discovery, where different groups can be appended to either the nitrogen or the oxygen to explore the structure-activity relationship (SAR) of a new chemical series.

References

-

Chemsrc. (2025, November 5). 5-(4-Boc-aminophenyl)-3-methylphenol. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Institutes of Health. Retrieved from [Link]

-

Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Retrieved from [Link]

-

Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

-

Esselman, B. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 5-(4′-N-tert-butyloxycarbonylglicinaminophenyl)-10,15,20-triphenylporphine (P1). Retrieved from [Link]

-

Wikipedia. (n.d.). m-Cresol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-m-cresol. National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

-

StudySmarter. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

Arctom. (n.d.). [CAS NO. 1261916-66-8] 3-(4-BOC-Aminophenyl)phenol. Retrieved from [Link]

-

Stenutz. (n.d.). 3-methylphenol. Retrieved from [Link]

-

MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

-

Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Wikipedia. (n.d.). Cresol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-cresol, 106-44-5. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]

Sources

- 1. 5-(4-Boc-aminophenyl)-3-methylphenol | CAS#:1261890-14-5 | Chemsrc [chemsrc.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijcr.info [ijcr.info]

- 4. scispace.com [scispace.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. peptide.com [peptide.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. merckmillipore.com [merckmillipore.com]

Leveraging 5-(4-Boc-aminophenyl)-3-methylphenol as a Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide

Abstract

In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. The compound 5-(4-Boc-aminophenyl)-3-methylphenol represents a synthetically tractable and strategically valuable starting material for the generation of diverse chemical libraries. This guide provides a comprehensive technical overview of this molecule, dissecting its structural components to rationalize its potential applications. We will explore its physicochemical properties, detail robust protocols for its deprotection and derivatization, and propose data-driven hypotheses for its application in developing novel therapeutics targeting a range of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit versatile chemical scaffolds for hit and lead generation.

Introduction: Deconstructing the Scaffold

The molecule 5-(4-Boc-aminophenyl)-3-methylphenol (CAS No. 1261890-14-5) is not merely a static chemical entity but a platform for innovation.[1] Its utility in drug discovery stems from the unique combination of three key structural motifs: a Boc-protected aniline, a meta-substituted methylphenol, and a biphenyl core. This arrangement provides a rigid, three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets.[2]

-

The Phenolic Hydroxyl (-OH) Group: This group acts as a crucial hydrogen bond donor and acceptor, enabling strong interactions with protein active sites. It also serves as a reactive handle for introducing ether or ester functionalities to modulate pharmacokinetics and pharmacodynamics.[3]

-

The Methyl (-CH3) Group: Positioned at the meta-position, the methyl group can influence the molecule's metabolic stability by blocking a potential site of oxidation. Furthermore, the introduction of such "magic methyl" groups can significantly enhance binding potency by optimizing van der Waals interactions within a target's binding pocket.[4]

-

The Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in pharmaceutical synthesis.[5] Its presence renders the amine non-reactive, allowing for selective modification of other parts of the molecule. Crucially, it can be removed under mild acidic conditions to liberate a highly versatile primary amine, which can then be functionalized to build a vast array of derivatives.[5][6]

-

The Biphenyl Core: This structural backbone provides a defined and rigid orientation for the appended functional groups, which is essential for creating compounds with high target specificity.[2]

The strategic combination of a stable, modifiable scaffold with a protected, versatile functional group makes 5-(4-Boc-aminophenyl)-3-methylphenol an ideal starting point for library synthesis in a drug discovery campaign.

Caption: Key functional motifs of the 5-(4-Boc-aminophenyl)-3-methylphenol scaffold.

Physicochemical Data

A foundational understanding of a molecule's physical and chemical properties is essential for its application in synthesis and screening.

| Property | Value | Reference |

| CAS Number | 1261890-14-5 | [1] |

| Molecular Formula | C18H21NO3 | [1] |

| Molecular Weight | 299.4 g/mol | [1] |

| IUPAC Name | tert-butyl N-[4-(3-hydroxyphenyl)phenyl]carbamate | [2] |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO) | N/A |

Core Synthetic Strategy: From Scaffold to Library

The primary value of 5-(4-Boc-aminophenyl)-3-methylphenol lies in its role as a precursor to a deprotected intermediate, which can then be elaborated into a library of diverse analogues. This section details the essential protocols for this synthetic workflow.

Protocol 1: Boc Group Deprotection

Objective: To efficiently and cleanly remove the Boc protecting group to reveal the primary aniline, 5-(4-aminophenyl)-3-methylphenol, for subsequent derivatization.

Causality: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the tert-butyl ester linkage of the carbamate under mild conditions, liberating the free amine.[5] Dichloromethane (DCM) is used as a non-reactive solvent. The reaction is typically performed at room temperature to prevent potential side reactions.

Methodology:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-(4-Boc-aminophenyl)-3-methylphenol in anhydrous DCM (approx. 0.1 M concentration).

-

Reagent Addition: Slowly add TFA (5-10 equivalents) to the stirring solution at room temperature. The addition should be done dropwise to control any potential exotherm.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

-

Workup:

-

Remove the TFA and DCM under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize excess acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: The resulting 5-(4-aminophenyl)-3-methylphenol can be purified by column chromatography on silica gel if necessary.

Self-Validation: The success of the deprotection can be confirmed by ¹H NMR spectroscopy (disappearance of the tert-butyl singlet at ~1.5 ppm) and mass spectrometry (observation of the correct mass for the deprotected product).

Protocol 2: Parallel Amide Synthesis (Amine Derivatization)

Objective: To generate a library of amide derivatives from the deprotected aniline intermediate to explore structure-activity relationships (SAR).

Causality: Amide bond formation is one of the most robust and common reactions in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) provides a high-yielding and clean method for coupling carboxylic acids to the newly formed aniline.

Methodology (for a single reaction in a parallel set):

-

Acid Activation: In a reaction vial, dissolve a selected carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in an anhydrous polar aprotic solvent like DMF (N,N-Dimethylformamide).

-

Base Addition: Add DIPEA (2.5 equivalents) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Aniline Addition: Add a solution of 5-(4-aminophenyl)-3-methylphenol (1.0 equivalent) in DMF to the activated acid mixture.

-

Reaction: Seal the vial and allow the reaction to proceed at room temperature for 12-18 hours.

-

Workup & Purification: The reaction mixture can be directly purified using preparative reverse-phase HPLC to isolate the final amide product.

Caption: Synthetic workflow from the core scaffold to a diversified chemical library.

Potential Therapeutic Applications & Screening Strategies

The structural motifs within 5-(4-Boc-aminophenyl)-3-methylphenol suggest its utility in developing drugs for several therapeutic areas. The aminophenol core is a well-established pharmacophore in analgesics and antipyretics, while the biphenylaniline scaffold is prevalent in modern oncology and immunology.[]

| Therapeutic Area | Potential Target Class | Rationale / Key Motif | Example Targets | References |

| Inflammation & Pain | Enzymes (e.g., Cyclooxygenase) | The 4-aminophenol substructure is the basis for widely used analgesics like acetaminophen that modulate prostaglandin synthesis. | COX-1, COX-2 | [8] |

| Oncology | Protein Kinases | The N-phenylaniline scaffold is a classic "privileged structure" for ATP-competitive kinase inhibitors. | EGFR, CHK1, JAK | [][9] |

| Neurodegenerative Disease | Cholinesterases | Phenolic derivatives have been successfully developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10] | AChE, BChE | [10] |

| Infectious Diseases | Bacterial/Fungal Enzymes | Aminophenol and phenol derivatives have demonstrated broad-spectrum antimicrobial properties.[11] | Various | [11][12] |

Proposed Screening Cascade

A logical, tiered approach is required to efficiently screen the synthesized library and identify promising hit compounds.

Caption: A typical drug discovery screening cascade for library validation.

Example Protocol: Primary Biochemical Assay (CHK1 Kinase Inhibition)

Objective: To identify compounds from the library that inhibit the activity of Checkpoint Kinase 1 (CHK1), a target in oncology.[9]

Causality: This assay measures the ability of a compound to block the phosphorylation of a substrate peptide by the CHK1 enzyme. A reduction in phosphorylation, often detected via fluorescence or luminescence, indicates inhibitory activity.

Methodology (Conceptual):

-

Assay Plate Preparation: Add assay buffer, a fluorescently-labeled peptide substrate, and ATP to the wells of a 384-well microplate.

-

Compound Addition: Add compounds from the synthesized library (typically at a single high concentration, e.g., 10 µM) to individual wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Enzyme Initiation: Add a solution of recombinant human CHK1 enzyme to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination & Reading: Add a stop solution containing a chelating agent (e.g., EDTA) to halt the reaction. Read the plate on a suitable fluorescence plate reader to quantify the amount of phosphorylated product.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds exceeding a certain threshold (e.g., >50% inhibition) are declared "hits."

Conclusion

5-(4-Boc-aminophenyl)-3-methylphenol is more than a simple chemical; it is a strategic starting point for drug discovery. Its inherent structural features—a modifiable phenol, a metabolically influential methyl group, a versatile amine precursor, and a rigid biphenyl core—provide medicinal chemists with a powerful platform. By applying the robust synthetic and screening strategies outlined in this guide, research teams can efficiently generate and evaluate novel, diverse libraries of compounds. This scaffold-based approach accelerates the identification of promising hits and leads, paving the way for the development of next-generation therapeutics across multiple critical disease areas.

References

- Sindhhealth. (2026, January 6).

- Taylor & Francis Online. (2021). Aminophenol – Knowledge and References.

- Chem-Impex. 3-(Boc-4-aminophenyl)propionic acid.

- ChemicalBook. (2023, July 14).

- Chem-Impex. Boc-4-aminophenylacetic acid.

- Chemsrc. (2025, November 5). 5-(4-Boc-aminophenyl)-3-methylphenol | CAS#:1261890-14-5.

- Yu, L., et al. (2010, June 1). Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. PubMed.

- SNS Insider. (2025, June 15). Aminophenol Market Size, Share & Industry Analysis Report.

- DataM Intelligence. (2023, October 3). Aminophenol Market Size, Share, Industry, Forecast and outlook (2024-2031).

- MDPI. (2021, September 7). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

- MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- GenScript. Terminology of Antibody Drug for Boc Chemistry.

- NSF Public Access Repository. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

- Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.

- Wikipedia. m-Cresol.

- PubMed. (2002, November 15). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide.

- BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

- NIH. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.

- Joshi, G., et al. (2011). Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. International Journal of ChemTech Research, 3(2), 584-588.

- Benchchem. 3-(4-BOC-Aminophenyl)phenol | 1261916-66-8.

- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.

- PubMed. (2019, July 1). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)

Sources

- 1. 5-(4-Boc-aminophenyl)-3-methylphenol | CAS#:1261890-14-5 | Chemsrc [chemsrc.com]

- 2. 3-(4-BOC-Aminophenyl)phenol | 1261916-66-8 | Benchchem [benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. genscript.com [genscript.com]

- 6. scispace.com [scispace.com]

- 8. 4-Aminophenol: Applications and Toxicology_Chemicalbook [chemicalbook.com]

- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sphinxsai.com [sphinxsai.com]

Technical Whitepaper: Strategic Utilization of 5-(4-Boc-aminophenyl)-3-methylphenol

CAS: 1261890-14-5 Formula: C18H21NO3 Molecular Weight: 299.37 g/mol [1]

Executive Summary

In the architecture of modern drug discovery, 5-(4-Boc-aminophenyl)-3-methylphenol serves as a high-value "privileged structure" intermediate.[1] Its utility lies in its orthogonal functionalization potential : it possesses a nucleophilic phenolic hydroxyl group and a latent aniline (masked by a Boc protecting group) on a biphenyl scaffold.

This guide details the technical specifications, synthesis, and strategic application of this building block. By leveraging the specific meta-methyl/meta-hydroxyl substitution pattern on Ring A and the para-amino functionality on Ring B, researchers can access distinct chemical vectors essential for PROTAC® linker design , Type II Kinase Inhibitors , and Peptidomimetics .[1]

Part 1: Structural Analysis & Pharmacophore Potential

The Biphenyl "Twist"

Unlike planar aromatic systems, the biphenyl core of this molecule adopts a non-planar, twisted conformation (dihedral angle ~44°) in solution due to steric repulsion between the ortho-hydrogens. This 3D geometry is critical for:

-

Solubility: Disrupting crystal packing forces compared to planar analogs (e.g., fluorenes).

-

Target Selectivity: Fitting into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases) where planar molecules might clash.

The 3-Methyl Group (Metabolic Shield)

The methyl group at the 3-position is not merely structural decoration.[1]

-

Metabolic Stability: It blocks the metabolically vulnerable position adjacent to the phenol, reducing the rate of Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Lipophilicity: It marginally increases logP, aiding membrane permeability without compromising water solubility significantly.

Part 2: Synthetic Access (The "How-To")

While this compound is commercially available, in-house synthesis is often required for scale-up or analog generation.[1] The most robust route utilizes a Suzuki-Miyaura Cross-Coupling .[1]

Reaction Design

-

Coupling Partners: 3-Bromo-5-methylphenol (Electrophile) + 4-(Boc-amino)phenylboronic acid (Nucleophile).[1]

-

Catalyst Selection: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher turnover frequency (TOF) for aryl bromides.

-

Base/Solvent: A biphasic system (Dioxane/Water) with mild inorganic base (K₂CO₃) ensures solubility of the boronic acid while preventing premature Boc-deprotection.

Step-by-Step Protocol

Note: This protocol is scaled for 1.0 gram of limiting reagent.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

-

Charging: Add 3-Bromo-5-methylphenol (1.0 eq, 5.35 mmol) and 4-(Boc-amino)phenylboronic acid (1.1 eq, 5.88 mmol).

-

Solvent: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

-

Base: Add K₂CO₃ (2.5 eq, 13.3 mmol).

-

Degassing: Sparge the mixture with Argon for 10 minutes (Critical to prevent homocoupling).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (0.03 eq, 0.16 mmol) quickly under positive Argon pressure.

-

Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 2:1) or LC-MS.[1][2]

-

Workup (Crucial for Boc Stability):

-

Purification: Flash column chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.

Synthesis Workflow Diagram

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura coupling workflow for the synthesis of the target biphenyl scaffold.

Part 3: Chemical Reactivity & Orthogonal Functionalization

The power of this building block is its ability to serve as a divergent hub . You can modify the phenol end (Path A) without affecting the amine, or deprotect the amine (Path B) to modify that end.

Path A: Phenolic Modification (Linker Attachment)

The phenolic -OH is acidic (pKa ~10) and can be selectively alkylated.[1]

-

Reagents: Alkyl halides (with K₂CO₃/DMF) or Alcohols (Mitsunobu conditions: DIAD/PPh₃).

-

Application: This is the standard attachment point for PEG linkers in PROTAC synthesis.

Path B: Aniline Modification (Warhead Attachment)

The Boc group is stable to basic alkylation conditions used in Path A. Once the phenol is functionalized, the Boc group is removed.

-

Deprotection: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Coupling: The resulting aniline is less nucleophilic than aliphatic amines. Use high-activity coupling agents like HATU or acid chlorides to attach the "Warhead" (e.g., a kinase inhibitor motif).

Divergent Synthesis Map[1]

Caption: Figure 2. Orthogonal functionalization strategy. Path A leverages the phenol; Path B leverages the masked aniline.

Part 4: Applications in Drug Design

PROTAC® Linker Systems

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid "anchor" connecting the E3 ligase ligand to the target protein ligand.

-

Why use it? Flexible PEG chains often suffer from poor permeability. Inserting this rigid biphenyl scaffold into the linker can improve cell permeability (by increasing lipophilicity) and constrain the orientation of the ternary complex.

-

Design: The phenol attaches to the PEG chain; the aniline attaches to the E3 ligase ligand (e.g., Thalidomide derivative).

Type II Kinase Inhibitors

Many kinase inhibitors (e.g., Imatinib, Sorafenib) utilize a "Head-Tail" architecture.

-

The Role: The biphenyl system fits into the hydrophobic pocket adjacent to the ATP site.

-

Interaction: The aniline nitrogen (after deprotection and urea formation) often forms hydrogen bonds with the conserved Glu/Asp residues in the kinase "DFG-out" conformation.

Part 5: Quality Control & Characterization[1]

To ensure data integrity in biological assays, the synthesized building block must meet these criteria:

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, 254 nm) | > 98.0% (Area %) |

| Identity | ¹H-NMR (DMSO-d₆) | Integration of Methyl (2.3 ppm) and Boc (1.5 ppm) must match 3:9 ratio.[1] |

| Residual Metal | ICP-MS | Pd < 20 ppm (Critical for cellular assays) |

| Solubility | Visual/Turbidimetry | Soluble in DMSO > 10 mM |

Key NMR Signals (DMSO-d₆):

-

δ 9.35 (s, 1H): Phenolic -OH (Exchangeable).[1]

-

δ 1.49 (s, 9H): Boc tert-butyl group.[1]

-

δ 2.28 (s, 3H): Aryl Methyl group.

References

-

Privileged Structures in Drug Discovery: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry 31.12 (1988): 2235-2246.[1] Link

-

Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews 95.7 (1995): 2457-2483.[1] Link

-

Biphenyls in Kinase Inhibitors: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Medicinal Research Reviews 21.6 (2001): 499-512.[1] Link

-

PROTAC Linker Design: Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy 1 (2020): 273-312.[1] Link

-

Chemical Data Source: "5-(4-Boc-aminophenyl)-3-methylphenol."[1][4] ChemSrc CAS Database. Link

Sources

stability of 5-(4-Boc-aminophenyl)-3-methylphenol under storage conditions

Executive Summary

5-(4-Boc-aminophenyl)-3-methylphenol (CAS: 1261890-14-5) is a bifunctional building block containing an acid-labile protecting group (tert-butyloxycarbonyl) and an oxidation-prone phenolic moiety.[1] Its stability profile is governed by two competing degradation mechanisms: oxidative quinone formation (color change) and acid-catalyzed carbamate cleavage .

Core Storage Directive:

-

Temperature: Long-term storage at -20°C is optimal; 2–8°C is acceptable for active use (<3 months).

-

Atmosphere: Must be stored under inert gas (Argon/Nitrogen) to prevent phenolic oxidation.[2]

-

Light: Strictly protect from light (amber vials/foil).[2]

-

Moisture: Store with desiccant; relatively stable to ambient moisture but sensitive to hydrolytic acidic impurities.[1]

Part 1: Chemical Identity & Structural Vulnerability Analysis

To understand the storage requirements, we must deconstruct the molecule into its reactive pharmacophores.[1][2] This compound is a biphenyl system featuring a "push-pull" electronic environment that dictates its degradation pathways.[1]

1.1 Structural Breakdown

| Moiety | Functionality | Stability Risk | Trigger |

| Phenol (3-methyl-5-substituted) | Nucleophile / H-bond donor | High. Electron-rich phenols are prone to oxidation, forming ortho- or para-quinones.[1] | Oxygen, Light, High pH |

| Boc-Amine (4-position) | Protected Aniline | Moderate. Stable to base/nucleophiles; highly labile to acids; thermally unstable >80°C. | Protic Acids, Heat (>40°C long term) |

| Biphenyl Linkage | Conjugation | Low. Provides structural rigidity but extends conjugation, increasing UV absorption and potential photodegradation.[1][2] | UV Light |

1.2 Theoretical Degradation Pathways

The following diagram illustrates the two primary failure modes for this compound.

Figure 1: Primary degradation pathways. The oxidative pathway (Red) is the most common cause of batch rejection due to discoloration.

Part 2: Storage Stability Profile (The Core)

This section defines the rigorous protocols required to maintain >98% purity over extended periods.

2.1 Solid State Stability

In its solid form, the compound is a white to off-white powder.[1] The appearance is the "canary in the coal mine"—any shift to pink or beige indicates the onset of phenolic oxidation.[1]

Protocol 1: Long-Term Storage (Solid)

-

Container: Use amber borosilicate glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to oxygen.[1]

-

Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[1]

-

Temperature: Store at -20°C .

2.2 Solution State Stability

Researchers often prepare stock solutions for screening.[1] This is the highest-risk phase.[1]

Table 1: Solvent Compatibility & Stability Window

| Solvent | Stability Rating | Recommended Max Storage (at -20°C) | Critical Notes |

| DMSO | Moderate | 2 Weeks | DMSO is an oxidant (Swern-type reactivity).[1] Over time, it can oxidize electron-rich phenols.[1][2] |

| Methanol/Ethanol | High | 1 Month | Good solubility.[1][2] Ensure solvents are acid-free.[1] |

| DMF | Moderate | 2 Weeks | DMF can hydrolyze to form formic acid and dimethylamine.[1] Formic acid will cleave the Boc group. |

| Water/Buffer | Low | < 24 Hours | Poor solubility.[1] High pH (>8) promotes rapid oxidation (phenolate ion is easily oxidized).[2] |

Protocol 2: Handling in Solution

-

Avoid Acidic Solvents: Never dissolve in solvents containing TFA or HCl unless immediate deprotection is intended.[1][2]

-

Avoid "Old" DMF: Always use fresh, anhydrous DMF to prevent acid-catalyzed Boc removal.[1][2]

-

Flash Freeze: If a stock solution must be kept, flash freeze in liquid nitrogen and store at -80°C to maximize longevity.[1][2]

Part 3: Analytical Monitoring & QC

Trust but verify. Do not assume stability based on storage time alone.[1]

3.1 Visual Inspection (Self-Validating)

-

Pass: White to off-white crystalline powder.[1]

3.2 HPLC Method Parameters

Standard acidic mobile phases (0.1% TFA) can be used for analysis but must be executed rapidly to prevent on-column degradation.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid (Preferred over TFA for milder pH).[2]

-

Gradient: 5% to 95% B over 10 minutes.

-

Detection: 254 nm (aromatic) and 210 nm (amide bond).[2]

-

Note: If the "Free Amine" peak (M-100 mass shift in MS) appears, check your solvent quality immediately.[1][2]

Part 4: Synthesis of Guidelines (The "Why")

The stability recommendations above are grounded in the fundamental reactivity of the functional groups:

-

The "Pink" Phenol Problem: Phenols are electron-rich.[1] In the presence of oxygen and light, they form phenoxy radicals which couple or oxidize to quinones.[1][2] This is why Argon and Amber Vials are non-negotiable [1].

-

The Boc Thermal Limit: While Boc is robust, it is not invincible.[1][2] Thermal deprotection (thermolysis) generally requires temperatures >150°C in neat form, but in solution or the presence of trace catalytic acids (from degrading solvents like chloroform or DMF), cleavage can occur at much lower temperatures [2].[1][2]

-

Biphenyl Conjugation: The biphenyl system extends the conjugation length, lowering the energy gap for excitation.[1] This makes the molecule more susceptible to UV-induced radical formation compared to a simple phenol, reinforcing the need for light protection [3].[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][4] (Detailed mechanisms of Boc stability and cleavage). [2]

-

BenchChem. (2025).[1][2][5][6][7] Stability and Storage of Boc-Protected Diamines: A Technical Guide. (General stability profiles of Boc-anilines). [2]

-

Jain, R., et al. (2013).[1][2] "Stability of Phenolic Compounds: An Insight into Degradation Mechanisms." Journal of Pharmaceutical and Biomedical Analysis. (Review of oxidative pathways for electron-rich phenols).

Sources

Methodological & Application

Application Note: Strategic Coupling Protocols for 5-(4-Boc-aminophenyl)-3-methylphenol

This Application Note details the strategic protocols for utilizing 5-(4-Boc-aminophenyl)-3-methylphenol , a high-value bifunctional intermediate often employed in the synthesis of PROTACs, molecular glues, and kinase inhibitors.[1]

The guide focuses on the chemoselective functionalization of the phenolic hydroxyl group while preserving the acid-labile Boc-protected amine, followed by downstream activation strategies.[1]

Molecule Profile & Reactivity Analysis[1]

Compound: 5-(4-Boc-aminophenyl)-3-methylphenol Core Utility: Bifunctional "Linker-Anchor" Scaffold.[1]

-

Site A (Phenol): Nucleophilic handle for etherification (linker attachment) or activation (triflation) for cross-coupling.

-

Site B (Boc-Amine): Latent electrophilic/nucleophilic handle (post-deprotection) for warhead attachment.

Structural Considerations:

The meta-relationship of the methyl and aryl groups to the phenol creates a unique electronic environment. The 3-methyl group provides slight electron donation (

Reaction Landscape Visualization

The following diagram illustrates the three primary functionalization pathways: Mitsunobu Coupling (for chiral/complex linkers), Direct Alkylation (for simple halides), and Activation (for C-C bond formation).

Figure 1: Strategic reaction pathways for the functionalization of the 5-aryl-3-methylphenol core.[1]

Protocol A: Mitsunobu Coupling (Preferred for Linkers)

This protocol is the industry standard for attaching complex, functionalized linkers (e.g., PEG chains, chiral alcohols) to the phenol moiety. It proceeds under neutral conditions, ensuring the stability of the Boc group.

Reagents & Materials

-

Substrate: 5-(4-Boc-aminophenyl)-3-methylphenol (1.0 equiv)

-

Alcohol Partner: R-OH (1.2 equiv) [Primary or Secondary Alcohol]

-

Phosphine: Triphenylphosphine (

) (1.5 equiv)[2] -

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the Phenol substrate (1.0 equiv), Alcohol partner (1.2 equiv), and -

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Lower temperature prevents azodicarboxylate decomposition and side reactions.

-

Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. The solution will turn yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–16 hours. Monitor by TLC/LC-MS.

-

Quench & Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in

or -

Purification: Flash column chromatography (Hexanes/EtOAc). Note:

byproduct is polar; gradient elution is recommended.

Mechanistic Insight: The reaction relies on the formation of a betaine intermediate (

Protocol B: Base-Mediated Alkylation[1]

Ideal for robust, simple alkyl halides where stereochemistry is not a concern.

Reagents

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Electrophile: Alkyl Halide (R-Br or R-I) (1.1–1.5 equiv).

-

Solvent: DMF (dimethylformamide) or ACN (acetonitrile).

Methodology

-

Dissolve 5-(4-Boc-aminophenyl)-3-methylphenol in DMF (0.2 M).

-

Add

and stir at RT for 15 minutes to generate the phenoxide anion. -

Add the alkyl halide.

-

Heat to 60 °C for 2–6 hours. Note: Avoid temperatures >80 °C to prevent thermal Boc-cleavage.[1]

-

Dilute with water and extract with EtOAc.[3]

Protocol C: Activation via Triflation

To convert the phenol into a handle for Suzuki-Miyaura or Buchwald-Hartwig coupling (creating a biaryl or triaryl system), the phenol is converted to a triflate.[1]

Reagents

-

Reagent: Trifluoromethanesulfonic anhydride (

) (1.2 equiv) or N-Phenyl-bis(trifluoromethanesulfonimide) ( -

Base: Pyridine (3.0 equiv) or

(excess). -

Solvent: DCM (Dichloromethane).

Methodology

-

Dissolve substrate and pyridine in anhydrous DCM at 0 °C .

-

Add

dropwise. -

Stir at 0 °C for 1 hour, then warm to RT.

-

Workup: Wash immediately with cold 1M HCl (rapidly) to remove pyridine, then saturated

. Caution: The triflate is reactive; use immediately in the next cross-coupling step if possible.

Comparative Data Summary

| Parameter | Mitsunobu (Protocol A) | Alkylation (Protocol B) | Triflation (Protocol C) |

| Primary Utility | Complex/Chiral Linkers | Simple Alkyl Chains | Cross-Coupling Precursor |

| Key Reagent | DIAD / | ||

| Conditions | Neutral, 0°C to RT | Basic, 60°C | Basic, 0°C |

| Boc Stability | Excellent | Good (Avoid >80°C) | Good |

| Yield (Typical) | 75–90% | 85–95% | 80–90% |

References

-

Mitsunobu Reaction Mechanism & Applications

-

Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link

-

-

Phenolic Alkylation with Carbonates

-

Fischer, C., et al. "Cesium Carbonate Promoted O-Alkylation of Phenols." Synthetic Communications, 1999, 29(11), 1993-2000. Link

-

-

Buchwald-Hartwig Ether Formation (Alternative)

- Boc Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006. (Standard Reference for Boc stability conditions).

Sources

Application Notes and Protocols for the Functionalization of the Phenol Group in 5-(4-Boc-aminophenyl)-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenolic hydroxyl group is a cornerstone in medicinal chemistry, offering a versatile handle for structural modification to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the chemical functionalization of the phenolic group in 5-(4-Boc-aminophenyl)-3-methylphenol, a bifunctional molecule with significant potential as a scaffold in drug discovery. We will explore key O-alkylation and O-acylation strategies, including the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalyzed acylation. The rationale behind the selection of reagents, reaction conditions, and purification strategies will be discussed in detail, with a focus on achieving high yields and selectivity. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds.

Introduction: The Strategic Importance of Phenol Functionalization

Phenols and their derivatives are prevalent structural motifs in a vast number of FDA-approved drugs and natural products.[3] The ability of the phenolic hydroxyl group to act as both a hydrogen bond donor and acceptor, coupled with its ionizable nature, makes it a critical determinant of a molecule's interaction with biological targets.[2] However, the very properties that make phenols valuable can also present challenges in drug development, such as rapid metabolism (glucuronidation or sulfation), poor membrane permeability, and potential for oxidative liabilities.[4]

Functionalization of the phenolic hydroxyl group in 5-(4-Boc-aminophenyl)-3-methylphenol into ethers or esters can profoundly alter its properties:

-

Improved Metabolic Stability: Masking the free phenol can prevent phase II metabolic conjugation, thereby increasing the in vivo half-life of the compound.

-

Enhanced Lipophilicity: The introduction of alkyl or acyl groups increases lipophilicity, which can improve cell membrane permeability and oral bioavailability.

-

Modulation of Target Binding: The newly introduced functional group can establish new, beneficial interactions within the target's binding pocket, potentially enhancing potency and selectivity.

-

Prodrug Strategies: Esterification of the phenol can be employed as a prodrug approach, where the ester is cleaved in vivo by esterases to release the active phenolic parent drug.

The presence of the electron-donating methyl group and the bulky Boc-protected aminophenyl substituent on the phenolic ring of the target molecule will influence its reactivity. These groups may present steric hindrance and will also affect the nucleophilicity of the phenoxide ion. The protocols detailed below are designed to address these potential challenges.

O-Alkylation: Synthesis of Aryl Ethers

The conversion of the phenolic hydroxyl to an ether linkage is a common and effective strategy to enhance the drug-like properties of a molecule. We will discuss two powerful methods to achieve this transformation on 5-(4-Boc-aminophenyl)-3-methylphenol: the classical Williamson ether synthesis and the milder Mitsunobu reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between a deprotonated alcohol (alkoxide or phenoxide) and an alkyl halide.[5][6][7]

Mechanism Overview:

The reaction is a two-step process. First, a base is used to deprotonate the phenolic hydroxyl group of 5-(4-Boc-aminophenyl)-3-methylphenol to form the more nucleophilic phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide to form the ether and a salt byproduct.[5][6]

Figure 1: General workflow for the Williamson ether synthesis.

Protocol: Synthesis of 5-(4-Boc-aminophenyl)-3-methyl-O-alkylphenol

Materials:

-

5-(4-Boc-aminophenyl)-3-methylphenol

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(4-Boc-aminophenyl)-3-methylphenol (1.0 eq).

-

Add anhydrous DMF or MeCN (approximately 0.1 M concentration of the phenol).

-

Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq). Cesium carbonate is a stronger base and can be more effective for less reactive systems.[5]

-

Stir the suspension at room temperature for 15-30 minutes.

-

Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Choices:

-

Choice of Base: Potassium carbonate is a common and cost-effective base for phenol alkylation. Cesium carbonate is more basic and can accelerate the reaction, especially with sterically hindered phenols or less reactive alkyl halides.[5]

-

Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively solvate the cation of the base, leaving the phenoxide more nucleophilic, and they have high boiling points allowing for heating.[6]

-

Temperature: Heating is often necessary to drive the SN2 reaction to completion, especially with less reactive alkyl halides like alkyl chlorides.

-

Potential Side Reaction: A potential side reaction is E2 elimination, particularly with secondary or tertiary alkyl halides.[6] For this reason, primary alkyl halides are preferred.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.[8][9] It is particularly useful for coupling with secondary alcohols where inversion of stereochemistry is desired, though for phenols, this is not a factor.[8]

Mechanism Overview:

The reaction involves the activation of an alcohol by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9] This forms a reactive oxyphosphonium intermediate, which is then displaced by the nucleophilic phenol.

Figure 2: General workflow for the Mitsunobu reaction.

Protocol: Mitsunobu Etherification of 5-(4-Boc-aminophenyl)-3-methylphenol

Materials:

-

5-(4-Boc-aminophenyl)-3-methylphenol

-

Primary or secondary alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(4-Boc-aminophenyl)-3-methylphenol (1.0 eq), the alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change (typically to a yellow or orange hue) is observed.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be challenging to remove. Purification is typically achieved by flash column chromatography on silica gel.

Causality and Experimental Choices:

-

Reagents: DIAD is often preferred over DEAD as it is less shock-sensitive. The use of polymer-supported triphenylphosphine can simplify purification, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[10]

-

Order of Addition: Typically, the phenol, alcohol, and phosphine are mixed before the slow addition of the azodicarboxylate at low temperature.[9] This helps to control the exothermic reaction and minimize side products.

-

Steric Hindrance: For sterically hindered phenols or alcohols, the reaction can be slow. In such cases, using higher concentrations and sonication has been shown to significantly increase the reaction rate.[11]

-

Potential Side Reactions: A common side product can arise if the azodicarboxylate acts as the nucleophile.[9] This is more likely if the intended nucleophile (the phenol) is not sufficiently acidic.

O-Acylation: Synthesis of Phenyl Esters

O-acylation is the process of converting the phenolic hydroxyl group into an ester. This is a valuable strategy for creating prodrugs and can also serve as a protecting group for the phenol.[12][13]

Mechanism Overview:

Phenols can be acylated using acyl chlorides or anhydrides. The reaction can be catalyzed by either a base, which deprotonates the phenol to increase its nucleophilicity, or an acid, which protonates the acylating agent to increase its electrophilicity. Phase-transfer catalysis is a particularly efficient method for the O-acylation of phenols.[14][15]

Figure 3: General scheme for O-acylation of a phenol.

Protocol: Phase-Transfer Catalyzed O-Acylation

Materials:

-

5-(4-Boc-aminophenyl)-3-methylphenol

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

10% aqueous sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Tetrabutylammonium chloride (TBAC)

-

Diethyl ether

-

Icy water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask, dissolve 5-(4-Boc-aminophenyl)-3-methylphenol (1.0 eq) in 10% aqueous NaOH.[14]

-

In a separate flask, prepare a solution of tetrabutylammonium chloride (0.1 eq) in a small amount of DCM.

-

In a third flask, prepare a solution of the acyl chloride (1.0 eq) in DCM.

-

Cool all three solutions to 0 °C in an ice bath.

-

Combine the three cooled solutions at once and stir vigorously at 0 °C. The reaction is often very rapid, completing in as little as 5 minutes.[14]

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into icy water.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The product is often of high purity, but can be further purified by recrystallization or flash column chromatography if necessary.

Causality and Experimental Choices:

-

Phase-Transfer Catalyst (PTC): The tetrabutylammonium cation forms an ion pair with the phenoxide in the aqueous phase, which is then transferred to the organic phase where it can react with the acyl chloride.[15] This overcomes the immiscibility of the reactants and leads to rapid reaction rates.[14]

-

Biphasic System: The use of a biphasic system (aqueous NaOH and DCM) is crucial for the PTC mechanism to operate.

-

Temperature Control: Performing the reaction at 0 °C helps to minimize the hydrolysis of the acyl chloride and the ester product.[15]

-

Selectivity: A key advantage of this method is the high selectivity for O-acylation over C-acylation (Friedel-Crafts acylation), which can be a competing pathway under different conditions (e.g., in the presence of a Lewis acid like AlCl₃).

Data Summary and Comparison

| Functionalization Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Williamson Ether Synthesis | Base (K₂CO₃, Cs₂CO₃), Alkyl Halide | 50-80 °C, DMF or MeCN | Robust, widely applicable, cost-effective | Requires heating, potential for E2 elimination with hindered halides[6] |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Alcohol | 0 °C to RT, THF | Mild, neutral conditions, good for sensitive substrates[9] | Difficult purification, expensive reagents, potential for side reactions[9] |

| O-Acylation (PTC) | NaOH, Acyl Chloride, TBAC | 0 °C, DCM/H₂O | Very fast, high yielding, excellent O-selectivity[14] | Limited to the synthesis of esters |

Conclusion

The functionalization of the phenolic hydroxyl group of 5-(4-Boc-aminophenyl)-3-methylphenol provides a powerful avenue for modulating its physicochemical and pharmacological properties. The choice of synthetic method—Williamson ether synthesis, Mitsunobu reaction, or O-acylation—will depend on the desired final product, the nature of the R-group to be introduced, and the presence of other functional groups in the molecule. The protocols provided herein offer robust starting points for the synthesis of novel derivatives of this promising scaffold. Careful optimization and monitoring of the reactions will be key to achieving high yields and purity.

References

- Vertex AI Search. (n.d.). Mitsunobu Reaction - Common Conditions.

- Taylor & Francis Online. (n.d.). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions.

- University of Calgary. (n.d.). Ch24 - Acylation of phenols.

- PMC. (n.d.). Tailored Functionalization of Natural Phenols to Improve Biological Activity.

- Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

- Williamson Ether Synthesis. (n.d.).

- The Williamson Ether Synthesis. (n.d.).

- Sigma-Aldrich. (n.d.). Application Note – Mitsunobu.

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts.

- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.

- Wikipedia. (n.d.). Mitsunobu reaction.

- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.

- PMC. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols.

- ResearchGate. (n.d.). Phenol-Directed C-H Functionalization.

- Journal of Medicinal Chemistry. (2022, May 9). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.

- PubMed. (2024, November 24). Phenol (bio)isosteres in drug design and development.

- The Journal of Organic Chemistry. (n.d.). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.

Sources

- 1. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. One moment, please... [revroum.lew.ro]

Solvent Selection & Process Optimization for 5-(4-Boc-aminophenyl)-3-methylphenol

Executive Summary

This application note provides a technical framework for solvent selection in the manipulation of 5-(4-Boc-aminophenyl)-3-methylphenol (CAS: 1261890-14-5).[1][2][3] This scaffold features a biphenyl core with two distinct reactive handles: an acidic phenol (

Successful chemical modification requires a solvent strategy that balances solubility (lipophilic core vs. polar H-bonding groups) with chemoselectivity (preserving the Boc group during basic phenol functionalization).[1][2][3] This guide prioritizes high-yielding protocols and integrates Green Chemistry principles, recommending replacements for traditional solvents like DCM and DMF where feasible.[3]

Part 1: Physicochemical Profile & Solubility Mapping[3]

Structural Analysis

The molecule (C₁₈H₂₁NO₃, MW 299.37) exhibits "Janus-faced" solubility characteristics:

-

Lipophilic Domain: The biphenyl skeleton and the tert-butyl group drive solubility in non-polar to moderately polar organic solvents.[3]

-

Polar Domain: The phenolic hydroxyl and carbamate nitrogen act as hydrogen bond donors/acceptors, necessitating solvents with moderate dielectric constants for high-concentration processing (>0.5 M).[2][3]

Solvent Compatibility Table

Data estimated based on fragment contribution and analogous biphenyl-phenol scaffolds.[1][2][3]

| Solvent Class | Representative Solvents | Solubility (25°C) | Suitability | Expert Notes |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Excellent | Ideal for nucleophilic substitutions ( |

| Ethers | THF, 2-MeTHF, 1,4-Dioxane | High (>80 mg/mL) | Good | 2-MeTHF is the preferred "Green" alternative.[1][2] Dioxane is carcinogenic but excellent for HCl deprotection.[3] |

| Chlorinated | DCM, Chloroform | Moderate-High | Good | Standard for transport/workup.[1][2][3] Avoid in final API steps due to toxicity.[3] |

| Esters | Ethyl Acetate (EtOAc), IPM | Moderate | Fair | Good for workup.[2][3] May not dissolve concentrated starting material for reactions.[3] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Poor | Protic nature interferes with alkylations (nucleophilic competition).[2] Good for crystallizing products.[3][4] |

| Hydrocarbons | Hexanes, Toluene | Low (<5 mg/mL) | Poor | Useful only as anti-solvents for precipitation.[2][3] |

Part 2: Decision Framework (Visualized)

The following decision tree guides the researcher through solvent selection based on the intended chemical transformation.

Figure 1: Strategic decision tree for solvent selection based on reaction type and downstream processing requirements.[1][2][3]

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective O-Alkylation (Ether Synthesis)

Objective: Functionalize the phenol group without deprotecting the Boc amine.[1][2][3] Challenge: The Boc group is stable to base, but high temperatures in basic DMF can sometimes lead to carbamate hydrolysis or side reactions. Green Solvent Recommendation: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2][3]

Materials

-

Substrate: 5-(4-Boc-aminophenyl)-3-methylphenol (1.0 eq)[1][2][3]

-

Electrophile: Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.1–1.2 eq)[2]

-

Base: Cesium Carbonate (

) (2.0 eq) or Potassium Carbonate ( -

Solvent: MeCN (Reagent Grade, anhydrous)[2]

Step-by-Step Procedure

-

Dissolution: Charge the reaction vessel with the substrate and MeCN (concentration 0.2 M). Stir until fully dissolved.

-

Note: If solubility is poor in MeCN, add 10% DMF as a co-solvent.[3]

-

-

Base Addition: Add

in a single portion. The mixture will become a heterogeneous suspension.[3] -

Activation: Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation. The color may darken (yellow/orange) due to the phenoxide anion.[3]

-

Alkylation: Add the Alkyl Halide dropwise.[3]

-

Reaction: Heat to 50–60°C. Monitor by TLC or HPLC.

-

Critical Control Point: Do not exceed 80°C. Prolonged heating >80°C in the presence of carbonate bases can degrade the Boc group or cause racemization if chiral centers are present in the alkyl chain.[3]

-

-

Workup (Precipitation Method):

Protocol B: N-Boc Deprotection (Salt Formation)

Objective: Clean removal of the Boc group to yield the free amine (or ammonium salt).[1][2][3] Challenge: The phenol ring is electron-rich.[1][3] Strong Lewis acids or carbocation intermediates (t-butyl cation) can attack the phenol ring (electrophilic aromatic substitution), leading to "t-butyl scrambling" (alkylation of the phenol ring).[1][2] Scavenger Strategy: Use a cation scavenger (e.g., triethylsilane or anisole) if ring alkylation is observed.[2][3]

Materials

-

Substrate: O-Alkylated derivative (or parent phenol)[1][2][3]

-

Reagent: 4M HCl in Dioxane or 3M HCl in EtOAc.[3]

Step-by-Step Procedure

-

Dissolution: Dissolve the substrate in EtOAc (0.1 M).[3]

-

Acidolysis: Cool the solution to 0°C. Add 4M HCl in Dioxane (5–10 eq) dropwise.

-

Reaction: Allow to warm to RT. Stir for 2–4 hours.

-

Scavenging (If required): If impurities appear (M+56 mass in MS), repeat with 2-5 eq of Anisole or 1,3-Dimethoxybenzene added to the reaction mixture to trap the t-butyl cation.[1][2][3]

-

Isolation:

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Alkylation | Poor solubility of phenoxide anion.[1][2][3] | Switch solvent to DMF or DMSO (higher dielectric constant dissociates ion pairs).[1][2][3] Use |

| Boc Loss during Alkylation | Reaction medium too acidic or thermal degradation.[3] | Ensure base is anhydrous.[3] Lower temperature to <60°C. Check solvent pH (avoid acidic impurities in chloroform). |

| Ring t-Butylation | t-Butyl cation attacks the electron-rich phenol ring during deprotection.[1][2][3] | Mandatory: Add cation scavengers (e.g., 5% Triethylsilane or Anisole).[2][3] Switch to milder acid (e.g., Formic acid) if possible.[2][3] |

| Product Oiling Out | Product is too soluble in the chosen workup solvent.[3] | Switch from DCM extraction to EtOAc/Hexane precipitation. Use HCl/EtOAc to force salt precipitation.[3] |

References

-

Aguiar, L. C., et al. (2018).[3] "Sustainable solvents for the Williamson ether synthesis." Green Chemistry. (General reference for green alkylation solvents).[1][2][3]

-

Lundt, B. F., et al. (1978).[3] "Selective removal of the t-butyloxycarbonyl group."[1][3] International Journal of Peptide and Protein Research.[3] (Foundational text on Boc scavenging strategies).

-

ACS GCI Pharmaceutical Roundtable. (2024). "Solvent Selection Guide." American Chemical Society.[3] (Verified source for 2-MeTHF/EtOAc recommendations).

-

PubChem Compound Summary. (2025). "5-(4-Boc-aminophenyl)-3-methylphenol Structure Data." (Structural verification).

-

Han, G., et al. (2004).[3] "Recent development of peptide coupling reagents in organic synthesis."[3] Tetrahedron. (Context for Boc stability).

Sources

- 1. (R,E)-ethyl 5-((1,1'-biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate | C25H31NO4 | CID 58027475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1012341-50-2 | CAS DataBase [m.chemicalbook.com]

- 3. m-Cresol - Wikipedia [en.wikipedia.org]

- 4. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 5-(4-Boc-aminophenyl)-3-methylphenol

Welcome to the technical support center for the purification of 5-(4-Boc-aminophenyl)-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the recrystallization of this compound. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can achieve the highest possible purity for your compound.

Understanding the Molecule: Key Structural Features

Before diving into recrystallization strategies, it's crucial to understand the structural characteristics of 5-(4-Boc-aminophenyl)-3-methylphenol. The molecule possesses a combination of polar and non-polar functionalities:

-

Polar Phenolic Hydroxyl Group (-OH): This group can participate in hydrogen bonding and increases the molecule's polarity.

-

Moderately Polar Boc-Protected Amine (-NHBoc): The carbamate group has polar characteristics.

-

Non-polar Biphenyl and Methyl Groups: These aromatic and aliphatic parts of the molecule contribute to its non-polar nature.

This amphiphilic character suggests that a single solvent may not be ideal, and a mixed-solvent system is likely to be more effective for achieving sharp, high-purity crystals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing impure 5-(4-Boc-aminophenyl)-3-methylphenol?

A1: Finding an ideal single solvent for a molecule with mixed polarity like 5-(4-Boc-aminophenyl)-3-methylphenol can be challenging.[1][2] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][3]

Based on the structure, here is a general screening guide:

-

Highly Polar Solvents (e.g., Water): The compound is unlikely to be soluble enough in hot water alone due to the significant non-polar regions.

-

Moderately Polar Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate): These are excellent starting points for screening.[4] They are likely to dissolve the compound at elevated temperatures. The key is to test if the solubility drops significantly upon cooling to allow for good crystal recovery.

-

Non-polar Solvents (e.g., Hexane, Heptane, Toluene): These solvents are unlikely to dissolve the compound, even when hot, due to the polar hydroxyl and Boc-amine groups. However, they can be excellent "anti-solvents" in a mixed-solvent system.[4][5]

Recommendation: Start by testing small-scale recrystallizations with ethanol, isopropanol, and ethyl acetate.

Q2: I'm not getting good crystal recovery with a single solvent. What should I try next?

A2: This is a common issue, and a mixed-solvent recrystallization is the recommended next step.[5][6][7] This technique uses two miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent" or "non-solvent").[5][7]

Logical Solvent Pairings:

A good strategy is to pair a moderately polar solvent with a non-polar solvent.

| "Good" Solvent (Soluble) | "Bad" Solvent (Insoluble/Anti-Solvent) | Rationale |

| Ethanol | Water | The classic polar pair. The compound should dissolve in hot ethanol, and the addition of water will decrease its solubility. |

| Methanol | Water | Similar to ethanol/water, but methanol's lower boiling point can be a consideration.[7] |

| Acetone | Hexane/Heptane | A common pairing that leverages the high solubility in acetone and insolubility in alkanes.[4] |

| Ethyl Acetate | Hexane/Heptane | Another effective combination for compounds of intermediate polarity. |

| Toluene | Hexane/Heptane | This pairing can be useful if the compound has significant aromatic character and requires a less polar "good" solvent. |

Workflow for Mixed-Solvent Recrystallization:

Caption: Mixed-Solvent Recrystallization Workflow

Troubleshooting Guide

Problem 1: My compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the compound's melting point or when there are significant impurities present.[8][9]

Solutions:

-

Increase the Solvent Volume: Add a small amount more of the "good" solvent to the hot mixture to reduce the level of supersaturation.[8]

-